Thevetin A

Overview

Description

. It is a potent compound with significant biological activity, particularly in its ability to affect heart function. Thevetin A has a molecular formula of C42H64O19 and a molecular weight of 872.95 g/mol .

Preparation Methods

Thevetin A can be isolated from the methanol extract of the seeds of Cascabela thevetioides . The extraction process involves grinding the seeds and then using methanol as a solvent to extract the glycosides. The extract is then purified using techniques such as High-Performance Liquid Chromatography (HPLC) to obtain pure this compound .

Chemical Reactions Analysis

Scientific Research Applications

Thevetin A has several scientific research applications:

Mechanism of Action

Thevetin A exerts its effects by inhibiting the sodium-potassium ATPase pump in cardiac cells . This inhibition leads to an increase in intracellular sodium levels, which in turn causes an increase in intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac contractility, making this compound a potent cardiotonic agent . it also has toxic effects at higher doses, causing symptoms such as nausea, vomiting, and arrhythmias .

Comparison with Similar Compounds

Thevetin A is similar to other cardiac glycosides such as digoxin and ouabain. it is less potent and less toxic than ouabain . Other similar compounds include Thevetin B, neriifolin, and acetylthis compound, B, and C . This compound is unique in its specific glycoside structure and its source from Cascabela thevetioides .

Biological Activity

Thevetin A is a potent cardiac glycoside derived from the seeds of Thevetia peruviana, a plant known for its toxic properties. This compound belongs to the class of cardenolides, which are characterized by their ability to affect cardiac function. The biological activity of this compound has been extensively studied due to its implications in both therapeutic and toxicological contexts.

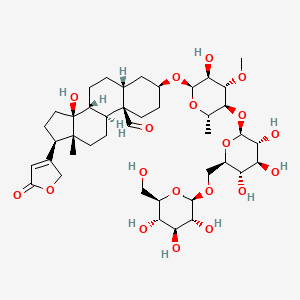

Chemical Structure and Composition

This compound is classified as a trioside, meaning it consists of an aglycone linked to three sugar units. Its aglycone component is primarily digitoxigenin, which is common among various cardiac glycosides. The detailed structure of this compound can be represented as follows:

- Chemical Formula : CHO

- Molecular Weight : 466.6 g/mol

Table 1: Chemical Constituents of this compound

| Component | Type | Description |

|---|---|---|

| This compound | Glycoside | Active cardiac glycoside |

| Digitoxigenin | Aglycone | Common aglycone in cardenolides |

| Glucose | Sugar | Three units linked to aglycone |

The primary mechanism by which this compound exerts its biological effects is through the inhibition of the Na⁺/K⁺ ATPase enzyme, leading to increased intracellular calcium levels. This results in enhanced myocardial contractility and altered cardiac rhythms. Specifically, the action of this compound includes:

- Positive Inotropic Effect : Increases the force of heart muscle contractions.

- Negative Chronotropic Effect : Slows down heart rate under certain conditions.

Cardiotonic Activity

This compound has demonstrated significant cardiotonic properties, making it a subject of interest in treating heart conditions. Studies have shown that it can effectively manage symptoms associated with heart failure by improving cardiac output and reducing symptoms of dyspnea and fatigue.

Toxicological Implications

Despite its potential therapeutic benefits, this compound is also associated with toxicity. Ingestion of Thevetia peruviana can lead to severe poisoning, characterized by symptoms such as:

- Nausea and vomiting

- Abdominal pain

- Arrhythmias

- Potentially fatal cardiac arrest

Case Studies and Research Findings

Several studies have highlighted the dual nature of this compound's activity:

- Cardiac Effects in Animal Models : Research involving rats showed that administration of this compound resulted in significant improvements in heart contractility at low doses but also induced arrhythmias at higher concentrations .

- Toxicity Reports : Case reports from tropical regions indicate that accidental ingestion of Thevetia peruviana seeds has led to numerous hospitalizations due to acute poisoning, underscoring the need for awareness regarding this plant's toxic potential .

- Therapeutic Investigations : Clinical trials have explored the use of this compound derivatives in managing chronic heart failure, demonstrating promising results in improving patient outcomes while carefully monitoring for adverse effects .

Properties

IUPAC Name |

(3S,5R,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H64O19/c1-18-35(61-38-33(51)31(49)29(47)26(60-38)16-56-37-32(50)30(48)28(46)25(14-43)59-37)36(54-3)34(52)39(57-18)58-21-6-10-41(17-44)20(13-21)4-5-24-23(41)7-9-40(2)22(8-11-42(24,40)53)19-12-27(45)55-15-19/h12,17-18,20-26,28-39,43,46-53H,4-11,13-16H2,1-3H3/t18-,20+,21-,22+,23-,24+,25+,26+,28+,29+,30-,31-,32+,33+,34-,35-,36-,37+,38-,39-,40+,41+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNLWBRKPZXVGD-QMFRUYISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C=O)O)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H64O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001043293 | |

| Record name | Thevetin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

872.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37933-66-7 | |

| Record name | Thevetin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37933-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thevetin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037933667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thevetin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,5β)-3-[(O-β-D-glucopyranosyl-(1→6)-O-D\-glucopyranosyl-(1→4)-6-deoxy-3-O-methyl-α-L\-glucopyranosyl)oxy]-14-hydroxy-19-oxocard-20(22)-enolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THEVETIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/788WS2ZR7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.